
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride is an organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a (4-(dimethylamino)phenyl) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumchloride typically involves the reaction of (4-(dimethylamino)phenyl)phosphine with triphenylphosphine in the presence of a suitable halogenating agent, such as phosphorus trichloride or phosphorus tribromide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to target specific cellular pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other phosphonium salts.
Wirkmechanismus
The mechanism by which (4-(Dimethylamino)phenyl)triphenylphosphoniumchloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. For example, in biological systems, it may disrupt mitochondrial function, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Dimethylamino)phenyl)diphenylphosphine
- (4-(Dimethylamino)phenyl)phosphonic acid
- (4-(Dimethylamino)benzyl)triphenylphosphonium bromide
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits enhanced stability under various conditions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C26H25ClNP |
|---|---|
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H25NP.ClH/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RIEUNTPJBSURTK-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


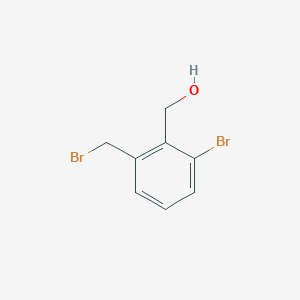
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

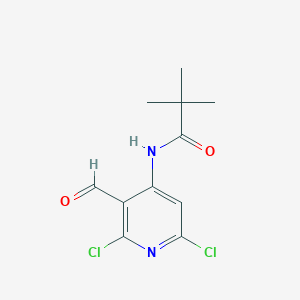

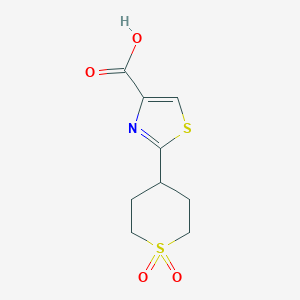
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

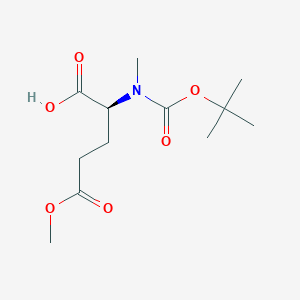

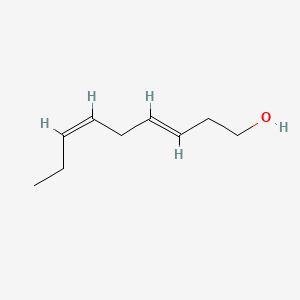
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
